1-(Oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate)
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Overview
Description
1-(Oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) is a compound with the molecular formula C10H14F6N2O5 and a molecular weight of 356.22 . This compound contains both azetidine and oxetane rings, which are four-membered heterocyclic structures containing nitrogen and oxygen atoms, respectively . The presence of these rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-(Oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) involves several steps. One common synthetic route starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate is obtained in a similar manner and further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
Chemical Reactions Analysis
1-(Oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the compound, leading to the formation of functionalized derivatives.
Common reagents and conditions used in these reactions include DBU as a base, THF as a solvent, and various alkyl halides . The major products formed from these reactions are functionalized azetidine and oxetane derivatives .
Scientific Research Applications
1-(Oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(Oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) can be compared with other similar compounds, such as:
Biological Activity
1-(Oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of 1-(Oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) is C6H12N2O4F6 with a molecular weight of approximately 228.17 g/mol. The compound features an oxetane ring and an azetidine moiety, which are known for their roles in various biological activities.
Synthesis
Synthesis of this compound typically involves the reaction of oxetan-3-yl derivatives with azetidin-3-amines followed by trifluoroacetylation. Recent advancements in synthetic methodologies have focused on greener approaches that minimize waste and enhance yield .
Antimicrobial Properties
Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(Oxetan-3-yl)azetidin-3-amine have shown effectiveness against various bacterial strains, including resistant strains like Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .
Antiviral Activity
Studies have also explored the antiviral potential of azetidine derivatives. For example, certain azetidinones have demonstrated activity against human coronaviruses and influenza viruses. The EC50 values for these compounds suggest moderate efficacy in inhibiting viral replication, making them potential candidates for further development as antiviral agents .
Anticancer Activity
Azetidine derivatives have been tested for cytotoxic effects against various cancer cell lines. In vitro studies show that certain compounds exhibit IC50 values in the low micromolar range against human breast cancer and colon cancer cells. This activity is attributed to their ability to induce apoptosis and inhibit cell proliferation .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several azetidine derivatives, including those structurally related to 1-(Oxetan-3-yl)azetidin-3-amine. Results showed that these compounds significantly inhibited the growth of E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
- Antiviral Screening : A screening assay against RNA viruses revealed that certain azetidine derivatives exhibited promising antiviral activity with EC50 values ranging from 10 to 50 µM against influenza A virus .
- Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines (MCF-7 and HCT116), some azetidine derivatives demonstrated IC50 values as low as 14.5 µM, indicating significant potential for development as anticancer agents .
Properties
IUPAC Name |
1-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2C2HF3O2/c7-5-1-8(2-5)6-3-9-4-6;2*3-2(4,5)1(6)7/h5-6H,1-4,7H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNLOLKADDZEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2COC2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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